Hydrocodone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

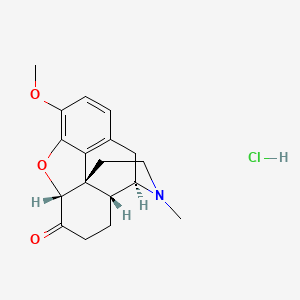

Hydrocodone hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO3 and its molecular weight is 335.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pain Management

Indications

Hydrocodone is primarily indicated for the management of moderate to severe pain. It is frequently used in clinical settings for patients who require continuous pain relief, particularly those with chronic conditions or post-surgical pain. The analgesic potency of hydrocodone is comparable to morphine, making it a preferred choice for many healthcare providers .

Mechanism of Action

Hydrocodone exerts its effects by binding to the mu-opioid receptors in the central nervous system. This interaction inhibits the release of neurotransmitters involved in pain signaling, leading to a reduction in the perception of pain. The drug also has an affinity for delta-opioid receptors, contributing to its overall analgesic effects .

Clinical Studies

A study on hydrocodone bitartrate extended-release tablets (Hysingla ER) demonstrated effective analgesia over a 12-week period in patients with chronic low back pain . The study involved a randomized, double-blind, placebo-controlled design, confirming hydrocodone's efficacy in managing severe pain.

Cough Suppression

Historically, hydrocodone was widely used as a cough suppressant. Although its use for this purpose has diminished with the advent of dextromethorphan, it remains effective in treating cough associated with upper respiratory infections when combined with other agents like antihistamines and decongestants .

Fatal Opioid Overdose

A notable case study reported a fatal overdose involving hydrocodone/acetaminophen (Norco®). The patient had multiple prescriptions, including diphenhydramine, which inhibited the metabolism of hydrocodone via CYP2D6. This interaction led to elevated levels of hydrocodone and a lethal outcome. The case underscores the importance of monitoring drug interactions in patients prescribed opioids .

Combination Products

Hydrocodone is often prescribed in combination with acetaminophen or ibuprofen. These formulations enhance analgesic efficacy while minimizing opioid dosage requirements. Common combinations include:

- Hydrocodone/Acetaminophen : Vicodin®, Lortab®, Norco®.

- Hydrocodone/Ibuprofen : Available but less common.

These combination products are particularly useful for managing acute pain following surgeries or injuries.

Análisis De Reacciones Químicas

Metabolism Pathways

Hydrocodone undergoes hepatic metabolism via cytochrome P450 enzymes, producing active and inactive metabolites:

Primary Metabolic Reactions

-

O-Demethylation (CYP2D6)

Hydrocodone is converted to hydromorphone, a 5-fold more potent opioid, via oxidative O-demethylation . -

N-Demethylation (CYP3A4)

Forms norhydrocodone, an inactive metabolite with limited analgesic activity . -

6-Ketoreduction

Produces 6α- and 6β-hydroxy metabolites, which undergo glucuronidation to increase water solubility .

Metabolite Properties

| Metabolite | Mechanism | Activity | Ref |

|---|---|---|---|

| Hydromorphone | CYP2D6-mediated | Potent MOR agonist | |

| Norhydrocodone | CYP3A4-mediated | Minimal activity | |

| 6α-Hydroxy | 6-Ketoreduction | Glucuronidated |

Pharmacodynamic Interactions

Hydrocodone hydrochloride binds to opioid receptors, with the highest affinity for the μ-opioid receptor (MOR):

Receptor Affinity

| Receptor | Kᵢ (nM) | Ratio (MOR:DOR:KOR) | Ref |

|---|---|---|---|

| MOR | 11.1 | 1:87:45 | |

| DOR | 962 | ||

| KOR | 501 |

Equivalent Analgesic Doses

| Compound | Route | Dose (mg) | Ref |

|---|---|---|---|

| Hydrocodone | PO | 30 | |

| Hydromorphone | PO | 7.5 | |

| Morphine | PO | 30 |

Pharmacokinetics

Absorption

Clearance

Elimination

Chemical Stability

This compound is sensitive to light and moisture. It undergoes degradation in acidic conditions, forming impurities like dihydrocodeine .

Propiedades

Número CAS |

25968-91-6 |

|---|---|

Fórmula molecular |

C18H22ClNO3 |

Peso molecular |

335.8 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |

Clave InChI |

GCJAEXSZUXBMFS-RNWHKREASA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.Cl |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.Cl |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.Cl |

Key on ui other cas no. |

25968-91-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.